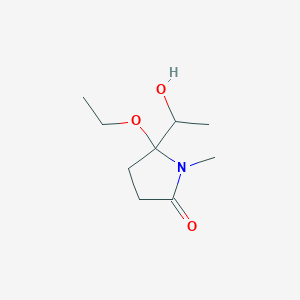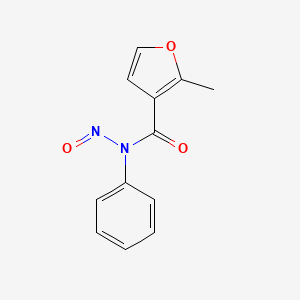![molecular formula C16H30O3 B12528910 2-[(3,5-Dimethylhex-3-en-2-yl)oxy]-2-methylpropyl butanoate CAS No. 676532-45-9](/img/structure/B12528910.png)
2-[(3,5-Dimethylhex-3-en-2-yl)oxy]-2-methylpropyl butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3,5-Dimethylhex-3-en-2-yl)oxy]-2-methylpropyl butanoate is an organic compound with the molecular formula C16H28O3 It is known for its unique structural features, which include a butanoate ester linked to a dimethylhexenyl group through an ether bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-Dimethylhex-3-en-2-yl)oxy]-2-methylpropyl butanoate typically involves the esterification of butanoic acid with an alcohol derivative of 3,5-dimethylhex-3-en-2-ol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to drive the reaction to completion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for corrosive liquid acids and simplifying the purification steps.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(3,5-Dimethylhex-3-en-2-yl)oxy]-2-methylpropyl butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Applications De Recherche Scientifique
2-[(3,5-Dimethylhex-3-en-2-yl)oxy]-2-methylpropyl butanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying esterification and etherification reactions.
Biology: The compound can be used in studies related to enzyme-catalyzed reactions and metabolic pathways involving esters and ethers.
Medicine: Research into its potential pharmacological properties, such as anti-inflammatory or antimicrobial effects, is ongoing.
Industry: It is utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism by which 2-[(3,5-Dimethylhex-3-en-2-yl)oxy]-2-methylpropyl butanoate exerts its effects involves interactions with various molecular targets. The ester and ether functional groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect enzymatic activity, receptor binding, and other biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(3,5-Dimethylhex-3-en-2-yl)oxy]-2-methylpropyl cyclopropanecarboxylate
- 2-[(3,5-Dimethylhex-3-en-2-yl)oxy]-2-methylpropyl acetate
Uniqueness
2-[(3,5-Dimethylhex-3-en-2-yl)oxy]-2-methylpropyl butanoate is unique due to its specific ester linkage to butanoic acid, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns, solubility, and biological activity, making it valuable for targeted applications in research and industry.
Propriétés
Numéro CAS |
676532-45-9 |
|---|---|
Formule moléculaire |
C16H30O3 |
Poids moléculaire |
270.41 g/mol |
Nom IUPAC |
[2-(3,5-dimethylhex-3-en-2-yloxy)-2-methylpropyl] butanoate |
InChI |
InChI=1S/C16H30O3/c1-8-9-15(17)18-11-16(6,7)19-14(5)13(4)10-12(2)3/h10,12,14H,8-9,11H2,1-7H3 |
Clé InChI |
YBZUVSSDABMOLF-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)OCC(C)(C)OC(C)C(=CC(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9,9'-(Hexane-1,6-diyl)bis{9-[(2-ethenylphenyl)methyl]-9H-fluorene}](/img/structure/B12528843.png)
![4,4'-[(Anthracen-9-yl)methylene]bis(2,6-dimethylaniline)](/img/structure/B12528862.png)
![[1,1'-Biphenyl]-4-ylcarbamyl chloride](/img/structure/B12528866.png)




![Methyl [1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]acetate](/img/structure/B12528902.png)
![2-[(2-methylpropan-2-yl)oxy]-5,6-dihydro-4H-1,3-oxazine;hydrobromide](/img/structure/B12528904.png)

![1-(2-Pyridyl)-3-[(1R)-1-phenyl-1-methoxyethyl]-5-methyl-1H-pyrazole](/img/structure/B12528907.png)
![1,1'-{1-[4-(Trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene](/img/structure/B12528908.png)

![Dipropyl 5-[[3,5-bis[3,5-bis(propoxycarbonyl)phenoxy]phenyl]methoxy]benzene-1,3-dicarboxylate](/img/structure/B12528916.png)
